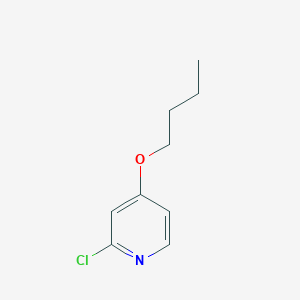

4-Butoxy-2-chloropyridine

Übersicht

Beschreibung

4-Butoxy-2-chloropyridine is a chemical compound . It is a derivative of 2-chloropyridine, which is an aryl chloride with the formula C5H4ClN . 2-Chloropyridine is a colorless liquid that is mainly used to generate fungicides and insecticides in industry. It also serves to generate antihistamines and antiarrythymics for pharmaceutical purposes .

Synthesis Analysis

The synthesis of 4-Butoxy-2-chloropyridine could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Additionally, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could also be involved in the synthesis .Molecular Structure Analysis

The molecular structure of 4-Butoxy-2-chloropyridine is likely similar to that of 2-chloropyridine, with the addition of a butoxy group . The highest occupied molecular orbital (HOMO) of 2-chloropyridine has been studied, and it was found that the substitution of a halogen in pyridine has an effect on the HOMO .Chemical Reactions Analysis

The chemical reactions involving 4-Butoxy-2-chloropyridine could potentially include protodeboronation of pinacol boronic esters and the Suzuki–Miyaura coupling reaction . These reactions are significant in the field of organic synthesis .Wissenschaftliche Forschungsanwendungen

Complexation with Nucleotide Bases

The molecular tweezer complexation with nucleotide bases shows significant applications in the context of 4-Butoxy-2-chloropyridine. Zimmerman, Wu, and Zeng (1991) studied molecular tweezers with active site carboxylic acids, revealing how they form complexes with nucleotide bases like 9-propyladenine through hydrogen bonds and π-stacking interactions. This complexation behavior is influenced by the microenvironment around the carboxylic acid group, indicating potential applications in molecular recognition and supramolecular chemistry (Zimmerman, Wu, & Zeng, 1991).

Difunctionalization in Pyridines

Heinz et al. (2021) described the regioselective difunctionalization of pyridines via 3,4-pyridyne intermediates. This process involves lithiation and treatment with various halides and thiolates, leading to trisubstituted pyridines. Such chemical transformations highlight the versatility of pyridine derivatives in synthesizing complex molecules, which could include derivatives of 4-Butoxy-2-chloropyridine (Heinz et al., 2021).

Synthesis of Herbicide Intermediates

In the field of agrochemistry, Zuo Hang-dong (2010) reported the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate in creating efficient herbicides like trifloxysulfuron. This application underscores the relevance of chloropyridine derivatives in agricultural chemistry and the synthesis of herbicidal compounds (Zuo Hang-dong, 2010).

Photolytic/TiO2-Photocatalytic Degradation

Stapleton et al. (2010) explored the photolytic and photocatalytic degradation of substituted pyridines, which are used in various industrial applications. This study highlights the environmental impact and treatment methods for pyridine derivatives, indicating the importance of understanding their degradation pathways in aquatic environments (Stapleton et al., 2010).

Zukünftige Richtungen

Future research on 4-Butoxy-2-chloropyridine could potentially focus on further elucidating its synthesis, chemical reactions, and applications . For example, the use of pinacol boronic esters in the synthesis of 4-Butoxy-2-chloropyridine could be explored in more detail . Additionally, the Suzuki–Miyaura coupling reaction could be studied further to better understand its role in the synthesis of 4-Butoxy-2-chloropyridine .

Eigenschaften

IUPAC Name |

4-butoxy-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-2-3-6-12-8-4-5-11-9(10)7-8/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOQORSXCOKTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-2-chloropyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

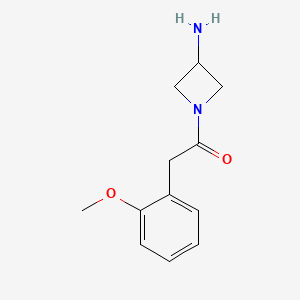

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1468992.png)

![[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1468993.png)

![2-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468997.png)

![1-[(2-Methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469006.png)